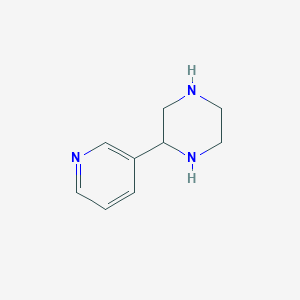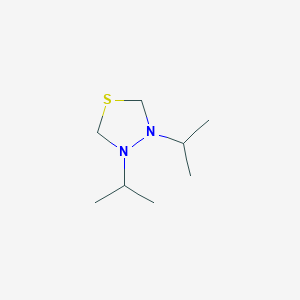
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine, also known as DPTD, is a chemical compound that has been extensively studied for its potential applications in various fields. DPTD belongs to the class of thiadiazolidines, which are known for their diverse biological activities.
Mechanism Of Action
The mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is not fully understood, but it is believed to act through multiple pathways. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to modulate the activity of various enzymes and signaling pathways involved in cell growth, differentiation, and apoptosis. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine also exhibits antioxidant and anti-inflammatory properties, which may contribute to its therapeutic effects.
Biochemical And Physiological Effects
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to have a range of biochemical and physiological effects. In vitro studies have demonstrated that 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine can inhibit cell proliferation and induce apoptosis in cancer cells. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been shown to improve glucose metabolism and insulin sensitivity in animal models of diabetes. In addition, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to reduce inflammation and oxidative stress in various tissues.
Advantages And Limitations For Lab Experiments
One of the main advantages of using 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine in lab experiments is its low toxicity and high stability. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is also relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of working with 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is its low solubility in water, which may affect its bioavailability and limit its use in certain experimental settings.
Future Directions
There are several potential future directions for research on 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. One area of interest is the development of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine-based materials with unique properties for use in various applications such as sensors, electronics, and energy storage. Another area of interest is the investigation of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine as a potential therapeutic agent for the treatment of various diseases such as cancer, diabetes, and inflammation. Further studies are needed to elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Conclusion
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine is a chemical compound that has been extensively studied for its potential applications in various fields. The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has also been used as a precursor for the synthesis of novel polymers and materials with unique properties. Further studies are needed to fully elucidate the mechanism of action of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine and to optimize its synthesis and application in various fields.
Synthesis Methods
The synthesis of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine involves the reaction of 2,4-dimethyl-1,3-thiazole with propylene oxide in the presence of a strong base such as potassium hydroxide. The resulting product is then treated with hydrazine hydrate to yield 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine. This method has been optimized to produce high yields of 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine with good purity.
Scientific Research Applications
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been studied extensively for its potential applications in various fields such as agriculture, medicine, and material science. In agriculture, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been shown to enhance plant growth and improve resistance to biotic and abiotic stresses. In medicine, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been investigated for its potential therapeutic effects on cancer, diabetes, and inflammation. In material science, 3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine has been used as a precursor for the synthesis of novel polymers and materials with unique properties.
properties
CAS RN |
199590-83-5 |
|---|---|
Product Name |
3,4-Di(propan-2-yl)-1,3,4-thiadiazolidine |
Molecular Formula |
C8H18N2S |
Molecular Weight |
174.31 g/mol |
IUPAC Name |
3,4-di(propan-2-yl)-1,3,4-thiadiazolidine |
InChI |
InChI=1S/C8H18N2S/c1-7(2)9-5-11-6-10(9)8(3)4/h7-8H,5-6H2,1-4H3 |
InChI Key |
WWZWDLKDQHDWDF-UHFFFAOYSA-N |
SMILES |
CC(C)N1CSCN1C(C)C |
Canonical SMILES |
CC(C)N1CSCN1C(C)C |
synonyms |
1,3,4-Thiadiazolidine,3,4-bis(1-methylethyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.




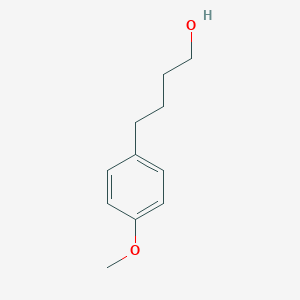
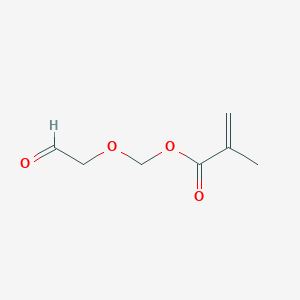
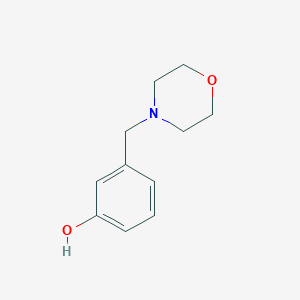
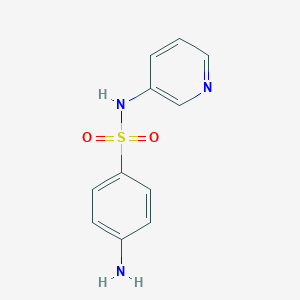
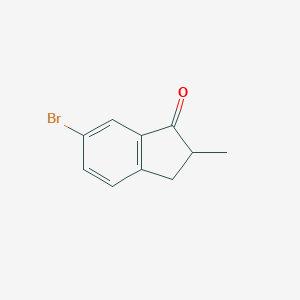
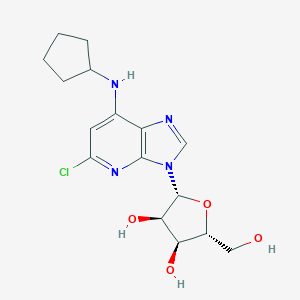
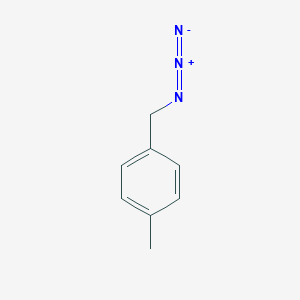
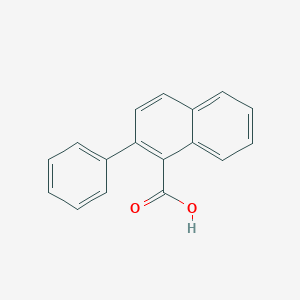
![2-Hydroxy-[1,1'-biphenyl]-3-carbaldehyde](/img/structure/B177385.png)
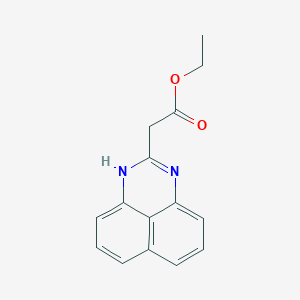
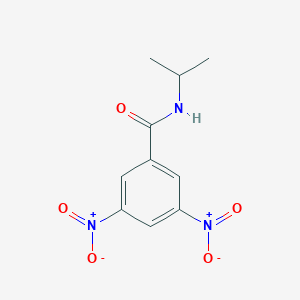
![2-[[2-[Bis(carboxymethyl)amino]-3-(4-ethoxyphenyl)propyl]-[2-[bis(carboxymethyl)amino]ethyl]amino]acetic acid](/img/structure/B177396.png)
